1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one
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Overview
Description
1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one is an organic compound that features a morpholine ring and an oxolane ring
Preparation Methods
The synthesis of 1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one typically involves the reaction of morpholine with oxirane derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve hydrogen bonding, π-stacking, and hydrophobic interactions .
Comparison with Similar Compounds
1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: This compound has been studied for its potential as a COVID-19 drug candidate.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of the morpholine and oxolane rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-11(13)12-4-6-15-10(7-12)9-3-5-14-8-9/h2,9-10H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWSRDFFUQWRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC(C1)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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